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Compound of Interest

Compound Name: 2-Bromotriphenylene

Cat. No.: B175828

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and known properties
of 2-Bromotriphenylene, a polycyclic aromatic hydrocarbon of interest in materials science
and as an intermediate in organic synthesis. While detailed experimental data on its crystal
structure and spectral analyses are not readily available in public databases, this document
synthesizes the existing information to offer a valuable resource for research and development.

Molecular Identity and Physical Properties

2-Bromotriphenylene is a derivative of triphenylene, a planar, electron-rich aromatic system.
The introduction of a bromine atom at the 2-position influences its electronic properties and
reactivity, making it a useful building block for the synthesis of more complex molecules,
particularly in the development of organic electronics such as OLEDs.[1]

Table 1: General and Physical Properties of 2-Bromotriphenylene
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Property Value Reference(s)
Chemical Formula CisH11Br [2][3]
Molecular Weight 307.18 g/mol [4]

CAS Number ;9111—87—6 (primary), 828-87- Be

White to orange to green

Appearance (2]
powder/crystal
Melting Point 132-136 °C [2]
) >98.0% (commercially
Purity _ [4]
available)

Molecular Structure

The core of 2-Bromotriphenylene is the triphenylene moiety, which consists of four fused
benzene rings. This arrangement results in a rigid, planar structure. The bromine atom is
substituted on one of the outer benzene rings.

Figure 1: 2D structure of 2-Bromotriphenylene.

Experimental Data (Hypothetical and General
Protocols)

Due to the absence of specific published experimental data for 2-Bromotriphenylene, this
section outlines the general methodologies that would be employed for its characterization.

Synthesis

The synthesis of 2-Bromotriphenylene would likely involve a multi-step organic synthesis
process. A plausible route could be the bromination of a triphenylene precursor.

General Experimental Protocol for Bromination:
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» Dissolution: Dissolve the triphenylene starting material in a suitable inert solvent (e.g., a
halogenated solvent like dichloromethane or carbon tetrachloride) in a round-bottom flask
equipped with a magnetic stirrer and a dropping funnel.

o Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) with a
radical initiator, or a solution of bromine in the same solvent) to the reaction mixture at a
controlled temperature, often at room temperature or slightly below to manage the reaction's
exothermicity. The reaction would be protected from light to prevent unwanted side reactions.

» Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography
(TLC) or gas chromatography (GC) until the starting material is consumed.

e Work-up: Upon completion, quench the reaction by adding a reducing agent solution (e.g.,
sodium thiosulfate) to remove any excess bromine. Separate the organic layer, wash it with
water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate or
sodium sulfate).

« Purification: After filtering off the drying agent, concentrate the organic solvent under reduced
pressure. Purify the crude product by column chromatography on silica gel or by
recrystallization from a suitable solvent system to yield pure 2-Bromotriphenylene.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-
dimensional arrangement of atoms in a molecule, including bond lengths and angles.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

o Crystal Growth: Grow single crystals of 2-Bromotriphenylene suitable for X-ray analysis.
This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot
saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.

» Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. Collect
diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize
thermal vibrations) using a monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation).[5]
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 Structure Solution and Refinement: Process the collected diffraction data to obtain a set of
structure factors. Solve the crystal structure using direct methods or Patterson methods to
determine the initial positions of the atoms. Refine the atomic coordinates and anisotropic
displacement parameters using full-matrix least-squares methods.[5]

While specific data for 2-Bromotriphenylene is unavailable, crystallographic analysis of similar
brominated aromatic compounds reveals typical C-C bond lengths within the aromatic rings
ranging from 1.37 to 1.42 A and C-Br bond lengths in the range of 1.88 to 1.92 A. The planarity
of the triphenylene core would be a key feature to confirm.[6][7]

Spectroscopic Analysis

3.3.1. NMR Spectroscopy

1H and 3C NMR spectroscopy are essential for confirming the structure of organic molecules in
solution.

e 1H NMR: The proton NMR spectrum of 2-Bromotriphenylene would be expected to show a
complex pattern of signals in the aromatic region (typically & 7.0-9.0 ppm). The number of
distinct signals, their chemical shifts, and their coupling patterns would be consistent with the
substitution pattern on the triphenylene core.

e 13C NMR: The carbon NMR spectrum would display signals corresponding to the 18 carbon
atoms in the molecule. The chemical shifts would be in the aromatic region (typically & 120-
150 ppm). The carbon atom attached to the bromine would be expected to have a chemical
shift influenced by the electronegativity of the bromine atom.[8][9]

General Experimental Protocol for NMR Spectroscopy:

o Sample Preparation: Dissolve a few milligrams of the purified 2-Bromotriphenylene in a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds).

o Data Acquisition: Acquire the *H and *3C NMR spectra on a high-field NMR spectrometer.
Standard pulse programs would be used.

o Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and
baseline correction) and analyze the resulting spectra to assign the chemical shifts and
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coupling constants.
3.3.2. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Molecular lon: The mass spectrum of 2-Bromotriphenylene would show a characteristic
molecular ion peak (M*). Due to the presence of the two stable isotopes of bromine (7°Br
and 81Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks
of almost equal intensity, separated by 2 m/z units (M* and M+2+).[10]

Fragmentation: Common fragmentation pathways for brominated aromatic compounds
include the loss of the bromine atom (M-Br)* and fragmentation of the aromatic core.[11]

General Experimental Protocol for Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid or after separation by gas chromatography
(GC-MS).

lonization: lonize the sample using a suitable technique, such as electron ionization (EI) or
chemical ionization (CI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which
is a plot of ion intensity versus m/z.

Applications in Research and Development

2-Bromotriphenylene serves as a crucial intermediate in the synthesis of advanced materials.
Its planar and electron-rich nature makes it an ideal building block for:

¢ Organic Light-Emitting Diodes (OLEDSs): As a precursor for hole transport layer (HTL)
materials or host materials in electroluminescent devices.[1]
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e Organic Photovoltaics (OPVs): In the development of new organic semiconductor materials.

[2]

o Fluorescent Probes: As an intermediate for creating fluorescent sensors for biomedical
applications.[1]

Conclusion

2-Bromotriphenylene is a molecule with significant potential in materials science. While a
complete, publicly available dataset of its experimental structural and spectral data is currently
lacking, this guide provides a foundational understanding of its properties and the standard
methodologies for its characterization. Further research to fully elucidate its crystallographic
and spectroscopic details would be highly valuable for the scientific community and would
accelerate its application in the development of next-generation organic electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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